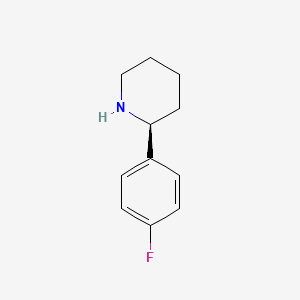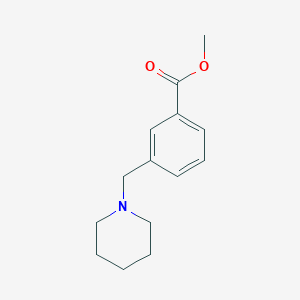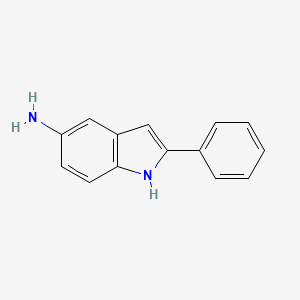
m-Tolyltetrazolium Red
Vue d'ensemble
Description
m-Tolyltetrazolium Red: is a tetrazolium salt widely used in biological and medical research. It is known for its application in colorimetric assays, where it serves as an indicator of cellular metabolic activity. The compound is a yellowish-red crystalline powder that is soluble in water and organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Tolyltetrazolium Red typically involves the reaction of m-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: m-Tolyltetrazolium Red undergoes various chemical reactions, including:
Reduction: The compound is reduced to formazan, a colored product, in the presence of reducing agents.
Oxidation: It can be oxidized back to its original form under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include nicotinamide adenine dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH).
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Major Products:
Formazan: The primary product formed during the reduction of this compound is formazan, which is used in various assays to measure cell viability and metabolic activity.
Applications De Recherche Scientifique
m-Tolyltetrazolium Red has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Utilized in diagnostic tests to assess cell health and function.
Industry: Applied in the development of biosensors and other analytical tools.
Mécanisme D'action
The mechanism of action of m-Tolyltetrazolium Red involves its reduction to formazan by cellular enzymes. This reduction is facilitated by electron carriers such as NADH and NADPH. The formazan product is insoluble and forms a colored precipitate, which can be quantified using spectrophotometric methods. This process provides a measure of cellular metabolic activity and viability .
Comparaison Avec Des Composés Similaires
- 2,3,5-Triphenyltetrazolium Chloride
- 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide
- XTT (sodium 3’-{1-[(phenylamino)carbonyl]-3,4-tetrazolium}-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
Uniqueness: m-Tolyltetrazolium Red is unique due to its specific reduction properties and the distinct color change it undergoes upon reduction. This makes it particularly useful in assays where precise measurement of metabolic activity is required .
Propriétés
IUPAC Name |
2-(3-methylphenyl)-3,5-diphenyltetrazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-9-8-14-19(15-16)24-22-20(17-10-4-2-5-11-17)21-23(24)18-12-6-3-7-13-18;/h2-15H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLMHAOZVFIBCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430910 | |
| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88159-25-5 | |
| Record name | 2-(3-Methylphenyl)-3,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
